1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyrimidine group, a piperidine ring, and a dimethylpropanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the chloropyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is involved in glucose-dependent insulin release. This dual mechanism of action includes stimulating insulin release from pancreatic β-cells and promoting the secretion of incretin hormones like GLP-1 from the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
BMS-903452: Another GPR119 agonist with a similar structure but different substituents.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Shares the chloropyrimidine and piperidine moieties but has additional functional groups.
Uniqueness
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to target GPR119 with high selectivity makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNGLPBJSYHJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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